

Application Notes and Protocols for Parishin E in In Vitro Studies

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Compound of Interest

Compound Name: Parishin E (Standard)

Cat. No.: B15560265

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Introduction

Parishin E is a phenolic glycoside naturally occurring in the medicinal plant *Gastrodia elata*. It has garnered significant interest within the scientific community for its potential therapeutic properties, including its antioxidant and neuroprotective effects. In vitro studies are fundamental to elucidating the mechanisms of action of such bioactive compounds. Accurate and reproducible experimental outcomes are critically dependent on the correct preparation of stock solutions. This document provides a detailed protocol for the preparation of Parishin E stock solutions for use in in vitro studies, along with relevant physicochemical data and an overview of its known signaling pathways.

Physicochemical Properties of Parishin E

A thorough understanding of the physicochemical properties of Parishin E is essential for its effective use in experimental settings. Key data are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C ₁₉ H ₂₄ O ₁₃	[1]
Molecular Weight	460.39 g/mol	[1]
Appearance	White crystalline powder	[1]
Solubility	Soluble in Dimethyl Sulfoxide (DMSO), Methanol, Ethanol, Pyridine.[1]	
CAS Number	952068-57-4	[2]

Preparation of Parishin E Stock Solution (10 mM)

This protocol describes the preparation of a 10 mM stock solution of Parishin E in DMSO. This concentration is a common starting point for subsequent dilutions to achieve desired working concentrations for various in vitro assays.

Materials:

- Parishin E powder
- Anhydrous, sterile Dimethyl Sulfoxide (DMSO), cell culture grade
- Sterile, amber microcentrifuge tubes or glass vials
- Calibrated analytical balance
- Sterile pipette tips
- Vortex mixer
- 0.22 µm sterile syringe filter (optional, for sterilization)

Protocol:

- Pre-handling: Before opening, allow the vial of Parishin E powder to equilibrate to room temperature for at least one hour. This minimizes moisture condensation.

- Mass Calculation: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of Parishin E:
 - $\text{Mass (mg)} = \text{Molarity (mol/L)} \times \text{Volume (L)} \times \text{Molecular Weight (g/mol)} \times 1000 \text{ (mg/g)}$
 - $\text{Mass (mg)} = 0.010 \text{ mol/L} \times 0.001 \text{ L} \times 460.39 \text{ g/mol} \times 1000 \text{ mg/g} = 4.60 \text{ mg}$
- Weighing: In a sterile environment (e.g., a biological safety cabinet or a chemical fume hood), accurately weigh 4.60 mg of Parishin E powder and transfer it to a sterile amber vial.
- Dissolution: Add 1 mL of anhydrous, sterile DMSO to the vial containing the Parishin E powder.
- Solubilization: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A brief sonication or gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure no particulates remain.
- Sterilization (Optional): For applications requiring absolute sterility, the stock solution can be sterilized by passing it through a 0.22 µm DMSO-compatible syringe filter (e.g., PTFE) into a new sterile amber vial.
- Aliquoting and Storage:
 - Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile, amber microcentrifuge tubes. This is crucial to prevent degradation from repeated freeze-thaw cycles and exposure to light.
 - Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
 - Store the aliquots at -20°C for long-term storage. When stored properly, the stock solution should remain stable for several months.

Experimental Protocols: Working Solution Preparation and Cell Treatment

Working Concentrations:

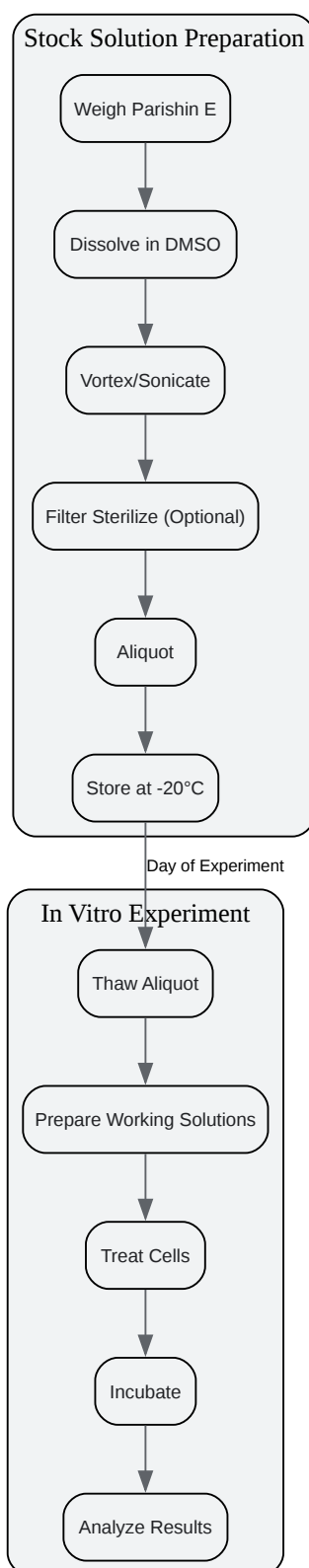
The optimal working concentration of Parishin E is cell-line and assay-dependent. Based on in vitro studies with structurally similar Parishin compounds, a typical starting range for experimentation is between 1 μM and 80 μM .^{[3][4]} It is highly recommended to perform a dose-response study to determine the optimal concentration for your specific experimental setup.

Protocol for Preparing Working Solutions and Cell Treatment:

- Thawing: On the day of the experiment, thaw a single aliquot of the 10 mM Parishin E stock solution at room temperature.
- Serial Dilution: It is best practice to perform serial dilutions of the stock solution in fresh, pre-warmed cell culture medium to achieve the final desired concentrations.
 - Example for preparing a 10 μM working solution:
 1. Prepare an intermediate dilution by adding 1 μL of the 10 mM stock solution to 999 μL of cell culture medium. This results in a 10 μM intermediate solution.
 2. The final DMSO concentration in this example would be 0.1%.
- Vehicle Control: Always include a vehicle control group in your experiments. This group should be treated with the same final concentration of DMSO as the highest concentration of Parishin E used in the experiment.
- Cell Treatment: Replace the existing medium in your cell culture plates with the freshly prepared medium containing the desired concentrations of Parishin E or the vehicle control.
- Incubation: Incubate the cells for the desired experimental duration.

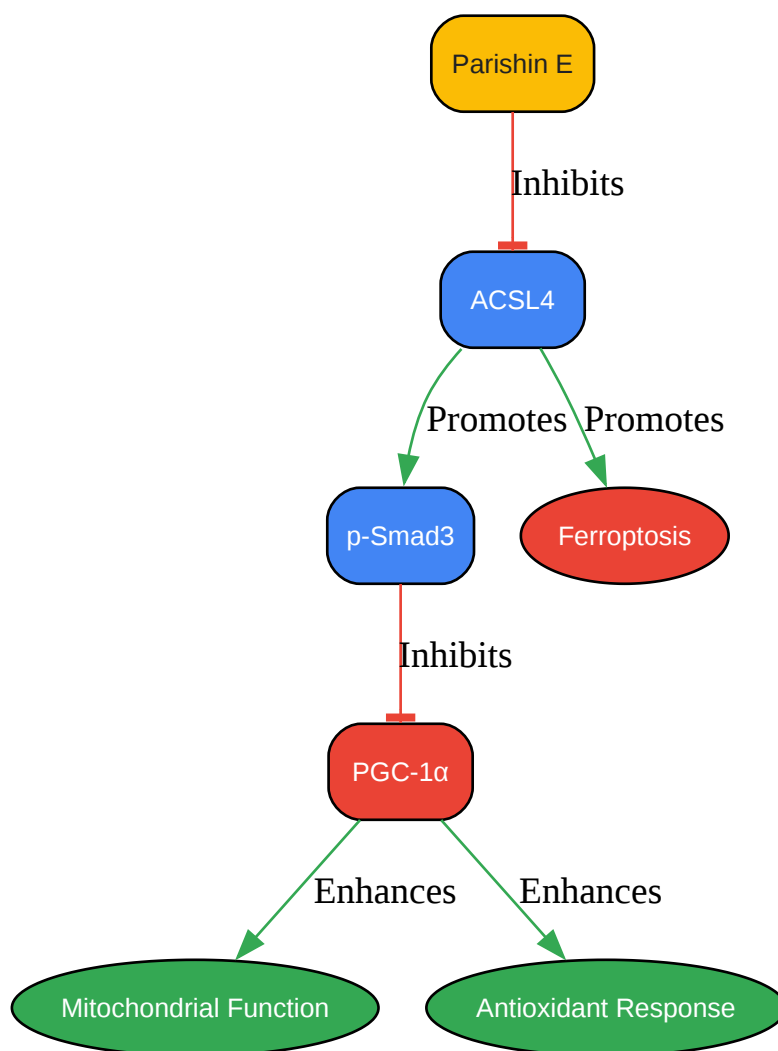
Signaling Pathway and Experimental Workflow Diagrams

To visually represent the processes involved, the following diagrams have been generated using Graphviz (DOT language).



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Caption: Experimental workflow for Parishin E stock solution preparation and in vitro use.



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Caption: Parishin E modulates the ACSL4/p-Smad3/PGC-1 α signaling pathway.

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